2-Bromo-N,6-dimethylpyridin-3-amine
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Overview
Description
2-Bromo-N,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the sixth position of the pyridine ring, along with an amine group at the third position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,6-dimethylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N,6-dimethylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of azides, nitriles, or secondary amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Bromo-N,6-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,6-dimethylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with the bromine atom at the second position.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group at the second position and bromine at the fifth position.
Uniqueness
2-Bromo-N,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-N,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3 |
InChI Key |
STDZCSBVWHQEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC)Br |
Origin of Product |
United States |
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